molecular formula C11H18O2 B3105682 9-Hydroxyspiro[5.5]undecan-3-one CAS No. 154464-88-7

9-Hydroxyspiro[5.5]undecan-3-one

Cat. No.: B3105682
CAS No.: 154464-88-7
M. Wt: 182.26 g/mol
InChI Key: ZZDXSKAJGIHTQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 9-Hydroxyspiro[5.5]undecan-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the cyclization of a suitable linear precursor in the presence of a strong acid or base . The reaction conditions often require specific temperatures and solvents to ensure the correct formation of the spiro structure. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield .

Chemical Reactions Analysis

9-Hydroxyspiro[5.5]undecan-3-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

Comparison with Similar Compounds

Properties

IUPAC Name

9-hydroxyspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O2/c12-9-1-5-11(6-2-9)7-3-10(13)4-8-11/h9,12H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZDXSKAJGIHTQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1O)CCC(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Sodium borohydride (0.400 g) was added in portions to a solution of 10.0 g of 3,9-dioxo-spiro[5.5]undecane (III) (Rice L. M. et al., J.Org.Chem., 1967, 32, 1966) in 80 ml of ethanol, under nitrogen atmosphere, at room temperature. After 1.5 hrs, 10.0 ml. of 1N hydrochloric acid were added and the resulting mixture was evaporated under reduced pressure. The crude residue, dissolved in 150 ml. of ethyl acetate, was washed with water to neutrality. The organic layer, dried over anhydrous sodium sulfate, was evaporated to dryness under reduced pressure to give a mixture of starting material, 3,9-dihydroxy- and 9-hydroxy-3-oxo-spiro[5.5]undecane. The components of the mixture were separated by flash chromatography (SiO2 ; ethyl acetate/n-hexane 70/30) and 2.80 g of 9-hydroxy-3-oxo-spiro[5.5]undecane were obtained as a white solid, mp 65°-67° C. TLC: Rf=0.32 (SiO2 plates, diethylether) 1H-NMR (300 MHz, CDCl3, ppm from TMS): 3.75 (1H, hept), 2.35 (4H, q), 1.25-1.95 (12H, m)
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
3,9-dihydroxy- and 9-hydroxy-3-oxo-spiro[5.5]undecane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Hydroxyspiro[5.5]undecan-3-one
Reactant of Route 2
9-Hydroxyspiro[5.5]undecan-3-one
Reactant of Route 3
9-Hydroxyspiro[5.5]undecan-3-one
Reactant of Route 4
9-Hydroxyspiro[5.5]undecan-3-one
Reactant of Route 5
9-Hydroxyspiro[5.5]undecan-3-one
Reactant of Route 6
9-Hydroxyspiro[5.5]undecan-3-one

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